2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with amino, bromo, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodoaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can produce nitro or amine derivatives, respectively.
Scientific Research Applications
2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and iodo groups can influence its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-iodophenyl-1,3,4-thiadiazole
- 2-Amino-5-bromophenyl-1,3,4-thiadiazole
- 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromo and iodo substituents, which can significantly influence its reactivity and properties
Properties
Molecular Formula |
C8H5BrIN3S |
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Molecular Weight |
382.02 g/mol |
IUPAC Name |
5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrIN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
ZJMPEEUTSGQHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=NN=C(S2)N)Br |
Origin of Product |
United States |
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